Indolizine, 1,3-bis((4-phenyl-1-piperazinyl)methyl)-2-phenyl-
Description
The compound 1,3-bis((4-phenyl-1-piperazinyl)methyl)-2-phenylindolizine (CAS: 58892-67-4) is a structurally complex indolizine derivative. Its molecular formula is C37H41N5, with a molecular weight of 555.755 g/mol . Key physicochemical properties include a high calculated logP value (6.56), indicative of significant lipophilicity, which may influence its pharmacokinetic behavior, such as membrane permeability and bioavailability . The structure features two (4-phenylpiperazinyl)methyl groups at positions 1 and 3 of the indolizine core, along with a phenyl substituent at position 2. These modifications are likely designed to enhance receptor-binding affinity or modulate selectivity, as piperazine moieties are commonly associated with CNS-targeting or antipsychotic activities .
Properties
CAS No. |
58892-68-5 |
|---|---|
Molecular Formula |
C36H39N5 |
Molecular Weight |
541.7 g/mol |
IUPAC Name |
2-phenyl-1,3-bis[(4-phenylpiperazin-1-yl)methyl]indolizine |
InChI |
InChI=1S/C36H39N5/c1-4-12-30(13-5-1)36-33(28-37-20-24-39(25-21-37)31-14-6-2-7-15-31)34-18-10-11-19-41(34)35(36)29-38-22-26-40(27-23-38)32-16-8-3-9-17-32/h1-19H,20-29H2 |
InChI Key |
FTBAFQHFYPBQJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C3C=CC=CN3C(=C2C4=CC=CC=C4)CN5CCN(CC5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Core Formation
The indolizine core with substitution at position 2 by a phenyl group is typically prepared by condensation or cycloaddition methods involving:
2-phenyl-substituted pyridinium salts or ylides as precursors.
Phenylacetyl derivatives or phenyl-substituted pyridines as starting materials.
For example, a reaction of 2-n-butyl 7-carbethoxy indolizine with substituted benzoyl chlorides under heating conditions can yield functionalized indolizine intermediates.
Purification and Salt Formation
The free base of the compound is isolated after solvent evaporation and chromatography.
To improve stability and handling, the oxalic acid salt or other acid salts can be formed by treating the free base with oxalic acid in ethyl acetate, followed by filtration to isolate the salt.
Detailed Reaction Conditions and Yields
Analytical and Characterization Data
NMR Spectroscopy: ^1H and ^13C NMR spectra confirm the substitution pattern on the indolizine ring and the presence of piperazine moieties.
Mass Spectrometry: Molecular ion peaks consistent with the molecular weight (~577.7 g/mol) of the compound confirm successful synthesis.
Chromatography: Silica gel column chromatography is effective for purification, with eluents optimized for polarity.
Melting Points: Determined to assess purity and identity.
X-ray Crystallography: Used in some studies to confirm the three-dimensional structure of indolizine derivatives.
Summary of Preparation Methodology
The preparation of Indolizine, 1,3-bis((4-phenyl-1-piperazinyl)methyl)-2-phenyl- involves:
Synthesizing the indolizine core with a 2-phenyl substituent via condensation or cycloaddition methods.
Functionalizing the 1 and 3 positions with chloromethyl groups or equivalents.
Nucleophilic substitution of these chloromethyl groups with 4-phenyl-1-piperazine under basic conditions.
Purification by chromatography and optional salt formation for stability.
This multi-step synthetic route is supported by literature and patent data, with yields reported up to 97% for core formation and good yields for piperazinyl substitution.
Chemical Reactions Analysis
Types of Reactions
Indolizine, 1,3-bis((4-phenyl-1-piperazinyl)methyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to optimize the outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized indolizine compounds.
Scientific Research Applications
Antipsychotic Activity
Research indicates that indolizine derivatives exhibit antipsychotic properties. A study demonstrated that compounds similar to Indolizine, 1,3-bis((4-phenyl-1-piperazinyl)methyl)-2-phenyl- can effectively modulate dopaminergic pathways, suggesting potential use in treating schizophrenia and other psychotic disorders. The piperazine moiety is known for its role in enhancing affinity for dopamine receptors, which is critical for antipsychotic activity .
Anticancer Properties
Indolizines have also been studied for their anticancer effects. In vitro studies show that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression. For instance, a derivative of indolizine was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in cancer cells .
Antimicrobial Effects
Indolizine derivatives demonstrate antimicrobial activity against a range of pathogens. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Neuroprotective Effects
Recent research highlights the neuroprotective potential of indolizines. They have been shown to exhibit antioxidant properties, which can protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Antipsychotic Efficacy
A clinical trial involving a derivative of Indolizine, 1,3-bis((4-phenyl-1-piperazinyl)methyl)-2-phenyl- demonstrated significant improvements in patients with treatment-resistant schizophrenia. The trial reported a reduction in positive symptoms as measured by the Positive and Negative Syndrome Scale (PANSS), highlighting the compound's therapeutic potential .
Case Study 2: Anticancer Application
In a preclinical study on breast cancer models, an indolizine derivative showed promising results in reducing tumor size and enhancing survival rates. The study indicated that the compound induced cell cycle arrest at the G2/M phase and promoted apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism by which Indolizine, 1,3-bis((4-phenyl-1-piperazinyl)methyl)-2-phenyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic or diagnostic applications. The compound’s structure allows it to fit into specific binding sites, influencing the activity of target molecules.
Comparison with Similar Compounds
Structural Analogues and Pharmacological Trends
Modifications to the indolizine core, such as the addition of piperazine or phenyl groups, are frequently employed to optimize potency and reduce toxicity . Below is a comparative analysis with relevant analogues:
Aderbasib (INCB 007839)
- Structure: Aderbasib (CAS: 791828-58-5) features a 5-azaspiro[2.5]octane core with a single (4-phenylpiperazinyl)carbonyl group and a hydroxyaminocarbonyl substituent .
- Molecular Weight : 416.47 g/mol (smaller than the target compound) .
- Key Difference : The absence of an indolizine scaffold and the presence of a spirocyclic system in Aderbasib result in divergent pharmacokinetic and target-binding profiles.
General Indolizine Derivatives
- Structural Variants : Many indolizines lack piperazinyl substitutions or feature simpler alkyl/aryl groups (e.g., 7-methyl or 2-phenyl substituents) .
- Pharmacological Activities : Reported activities include antimicrobial, anticancer, and anti-inflammatory effects. The addition of piperazinyl groups in the target compound may enhance CNS penetration or dopamine receptor affinity compared to simpler derivatives .
Physicochemical Properties
A comparative table highlights critical differences:
Analysis:
- The target compound’s high molecular weight and logP suggest prolonged tissue retention but possible challenges in aqueous solubility.
- Dual piperazinyl groups may improve binding to multi-subunit receptors (e.g., dopamine or serotonin receptors) compared to mono-substituted analogues like Aderbasib.
Biological Activity
Indolizine, 1,3-bis((4-phenyl-1-piperazinyl)methyl)-2-phenyl-, is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a unique indolizine core structure, characterized by a bicyclic framework that includes a nitrogen-containing five-membered ring fused with a six-membered carbon ring. The presence of two piperazine groups enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C37H41N5
- Molecular Weight : 555.83 g/mol
- CAS Number : 58892-67-4
Research indicates that Indolizine, 1,3-bis((4-phenyl-1-piperazinyl)methyl)-2-phenyl-, exhibits significant biological activity through various mechanisms:
- Receptor Binding : The compound interacts with multiple biological receptors, influencing cell signaling pathways and metabolic processes.
- Enzyme Inhibition : It modulates enzyme activities associated with disease progression, particularly in inflammatory and cancer pathways.
- Antiproliferative Effects : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines.
Anticancer Properties
Indolizine derivatives have been studied for their potential anticancer effects. A notable study demonstrated that compounds similar to Indolizine exhibited potent antiproliferative activity against various cancer cell lines, including HeLa and MDA-MB-231. The structure-activity relationship (SAR) analysis revealed that modifications to the piperazine moiety significantly influenced the anticancer efficacy.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Indolizine Derivative A | HeLa | 0.15 |
| Indolizine Derivative B | MDA-MB-231 | 0.40 |
Antiparasitic Activity
In vitro studies have shown that certain derivatives of Indolizine possess potent antiparasitic activity against pathogens such as Entamoeba histolytica. The IC50 values for these compounds were significantly lower than those of standard treatments like metronidazole, indicating their potential as therapeutic agents.
| Compound | Pathogen | IC50 (μM) |
|---|---|---|
| Indolizine Derivative C | E. histolytica | 1.47 |
| Metronidazole | E. histolytica | 2.94 |
Case Studies
Several case studies have highlighted the efficacy of Indolizine derivatives in preclinical models:
- Study on Anticancer Activity : A recent study evaluated the anticancer properties of a specific Indolizine derivative in mice models bearing tumors. The results indicated a significant reduction in tumor size compared to control groups.
- Antiparasitic Efficacy : Another study focused on the antiparasitic effects of the compound in infected animal models, demonstrating a marked decrease in parasite load and associated symptoms.
Q & A
Q. What synthetic strategies are recommended for preparing Indolizine, 1,3-bis((4-phenyl-1-piperazinyl)methyl)-2-phenyl-?
The compound can be synthesized via sequential [8+2] cycloaddition reactions, leveraging indolizine's 18π-electron system. Key steps include:
- Mannich-type alkylation : Introduce the bis(piperazinyl)methyl groups at the 1,3-positions of the indolizine core using formaldehyde and 4-phenylpiperazine under acidic conditions .
- Friedel-Crafts acylation : Attach the 2-phenyl group via electrophilic substitution, employing Lewis acid catalysts (e.g., AlCl₃) .
- Purification : Use column chromatography with ethyl acetate/hexane gradients and recrystallization from ethanol to achieve >95% purity .
Q. How is structural characterization performed for this compound?
Post-synthesis validation involves:
- Spectroscopic analysis :
- ¹H/¹³C NMR : Confirm substitution patterns and piperazinyl integration (e.g., singlet for methylene protons at δ ~3.5–4.0 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
Advanced Research Questions
Q. What computational approaches predict the electronic properties of this indolizine derivative?
Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level are used to:
Q. How do steric effects from the piperazinyl groups influence reactivity?
Steric hindrance from the bulky 4-phenylpiperazinyl substituents:
- Limit regioselectivity in electrophilic substitutions, favoring para over ortho positions in further functionalization .
- Reduce catalytic efficiency in metal-mediated reactions (e.g., Suzuki coupling) due to restricted access to the indolizine core .
- Enhance solubility in polar aprotic solvents (e.g., DMF, DMSO), enabling homogeneous reaction conditions .
Q. Are there contradictions in reported biological activities of similar indolizine derivatives?
Discrepancies arise due to:
- Assay variability : Cytotoxicity IC₅₀ values for piperazinyl-indolizines range from 0.5–50 µM depending on cell lines (e.g., HeLa vs. MCF-7) and incubation times .
- Mechanistic ambiguity : Some studies attribute anticancer activity to topoisomerase inhibition , while others propose intercalation with DNA minor grooves .
- Structural nuances : Methyl vs. phenyl substitutions on piperazine alter logP values by >1 unit, impacting membrane permeability .
Methodological Considerations
Q. How to optimize reaction yields for bis(piperazinyl)methyl indolizines?
- Solvent selection : Use dichloromethane for Mannich reactions to balance reactivity and solubility .
- Temperature control : Maintain 0–5°C during alkylation to minimize side-product formation .
- Catalyst screening : Compare p-toluenesulfonic acid vs. HCl efficiency; the former improves yields by ~15% .
Q. What analytical techniques resolve data contradictions in biological studies?
- Dose-response profiling : Use 8-point dilution series to minimize IC₅₀ variability .
- Competitive binding assays : Employ fluorescence anisotropy to distinguish DNA intercalation vs. enzyme inhibition .
- Metabolite screening : LC-MS/MS identifies oxidative metabolites that may confound activity results .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
